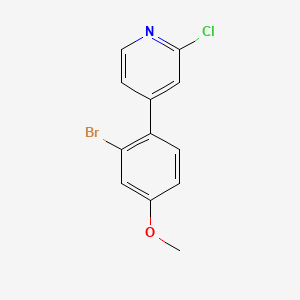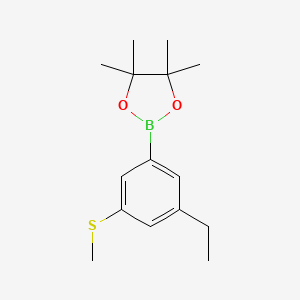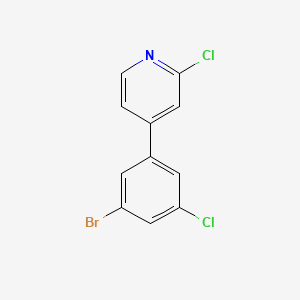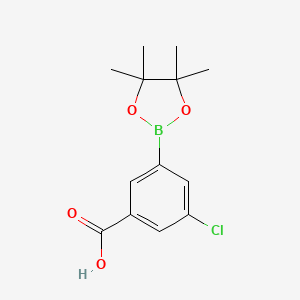
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- is a chemical compound with the molecular formula C8H8ClN3S It is known for its unique structure, which includes a hydrazinecarbothioamide group attached to a 2-chlorophenyl ring and an N-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamides with various functional groups.
Applications De Recherche Scientifique
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide,2-(2-chlorophenyl)-: Lacks the N-methyl group, which may affect its reactivity and biological activity.
Hydrazinecarbothioamide,2-(2-bromophenyl)-N-methyl-: Contains a bromine atom instead of chlorine, which can influence its chemical properties and applications.
Hydrazinecarbothioamide,2-(2-fluorophenyl)-N-methyl-:
The uniqueness of Hydrazinecarbothioamide,2-(2-chlorophenyl)-N-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
27587-88-8 |
|---|---|
Formule moléculaire |
C8H10ClN3S |
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
1-(2-chloroanilino)-3-methylthiourea |
InChI |
InChI=1S/C8H10ClN3S/c1-10-8(13)12-11-7-5-3-2-4-6(7)9/h2-5,11H,1H3,(H2,10,12,13) |
Clé InChI |
OIYWJZFQKUMAQD-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NNC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)



![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
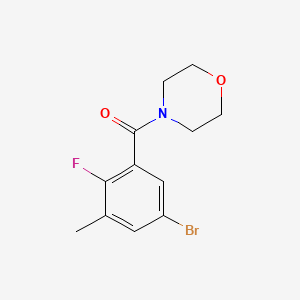

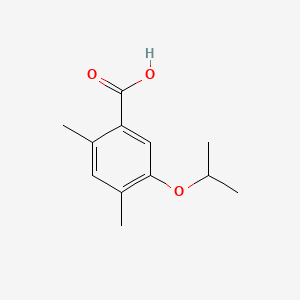
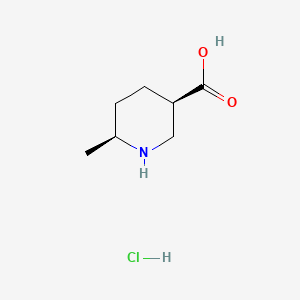
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
